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molecular formula C4H13NO B147489 Tetramethylammonium hydroxide CAS No. 75-59-2

Tetramethylammonium hydroxide

Cat. No. B147489
M. Wt: 91.15 g/mol
InChI Key: WGTYBPLFGIVFAS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05269963

Procedure details

A solution of 6 mmol (3.2 g) of the bromo compound obtained in (2), 10 mmol (0.72 g) of acrylic acid, and 10 mmol (1.8 g) of tetramethylammonium hydroxide (pentahydrate) in 30 ml of DMF was stirred for 10 hours at room temperature. To the resulting reaction solution was added water and then extracted with ether. The extract was concentrated, and the concentrate was purified by column chromatography to obtain 2.2 g of the objective monomer (3b). (Yield: 71%)
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2]CCCCCCCCCCC[O:14]C1C=C[C:18]([C:19]([O:21]C2C=CC(OC(C)CC)=CC=2)=[O:20])=[CH:17]C=1.[CH3:35][N:36]([CH:38]=O)[CH3:37]>>[C:19]([OH:21])(=[O:20])[CH:18]=[CH2:17].[OH-:14].[CH3:35][N+:36]([CH3:38])([CH3:2])[CH3:37] |f:3.4|

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCCCOC1=CC=C(C(=O)OC2=CC=C(C=C2)OC(CC)C)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6 mmol
AMOUNT: MASS 3.2 g
Name
Type
product
Smiles
C(C=C)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10 mmol
AMOUNT: MASS 0.72 g
Name
Type
product
Smiles
[OH-].C[N+](C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10 mmol
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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